molecular formula C15H14N2O3 B11038684 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide CAS No. 303063-93-6

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide

Cat. No.: B11038684
CAS No.: 303063-93-6
M. Wt: 270.28 g/mol
InChI Key: XANKWYYKEREIDY-MHWRWJLKSA-N
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Description

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide is a hydrazone derivative with the molecular formula C15H14N2O3. It is supplied as a high-purity solid for research applications. This compound is a member of the acylhydrazone family, characterized by an azomethine group (-NHN=CH-) which provides versatile coordination properties . The molecule adopts an E-configuration about the C=N bond, with the crystal structure revealing a dihedral angle of approximately 66.56° between its two benzene rings. The molecular packing is stabilized by an extensive three-dimensional network of N-H···O, O-H···O, and C-H···O hydrogen bonds, as well as π-π interactions . Primary research applications for this compound include its use as an organic precursor for the synthesis of metal complexes. Its structure, featuring potential donor sites at the carbonyl oxygen, imine nitrogen, and phenolic oxygen, allows it to act as a versatile chelating ligand for various transition metal ions, forming complexes that are of interest in materials science and bioinorganic chemistry . Furthermore, it serves as a key scaffold in biological activity studies. Structural analogs of this hydrazide have demonstrated significant in vitro antimicrobial properties against a range of bacterial and fungal species, making it a compound of interest in the development of new chemotherapeutic agents . The compound is readily synthesized by a condensation reaction between 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanol, typically yielding high-purity plates . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

303063-93-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-14-5-3-2-4-12(14)10-16-17-15(19)11-6-8-13(18)9-7-11/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

XANKWYYKEREIDY-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxybenzohydrazide

The synthesis begins with the conversion of methylparaben (methyl 4-hydroxybenzoate) to 4-hydroxybenzohydrazide through nucleophilic acyl substitution. As reported by Suzana et al., methylparaben (10 mmol) reacts with hydrazine hydrate (50 mmol) under microwave irradiation at 160 W for 2–8 minutes. This method eliminates toxic solvents, aligning with green chemistry principles. The reaction progress is monitored via thin-layer chromatography (TLC), with recrystallization in ethanol yielding white needle-shaped crystals (91% yield). Key advantages include:

  • Reduced reaction time : 8 minutes vs. 6 hours in conventional reflux.

  • Higher yield : 91% compared to 70–85% in solvent-based methods.

Condensation with 2-Methoxybenzaldehyde

In the second step, 4-hydroxybenzohydrazide reacts with 2-methoxybenzaldehyde under microwave irradiation (160–320 W, 8 minutes) without solvents. The Schiff base formation proceeds via acid-free conditions, producing 4-hydroxy-N'-(2-methoxybenzylidene)benzohydrazide in 55% yield. Fourier-transform infrared (FT-IR) analysis confirms the presence of azomethine (-C=N-) at 1,610 cm⁻¹ and phenolic -OH at 3,200 cm⁻¹.

Conventional Reflux Methods

Hydrazine Hydrate Reflux

A traditional approach involves refluxing methyl 4-hydroxybenzoate with hydrazine hydrate in methanol for 6 hours, followed by condensation with 2-methoxybenzaldehyde in the presence of acetic acid. This method yields 72–78% of the target compound but requires prolonged heating and toxic solvents.

Table 1: Comparison of Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Reflux
Reaction Time8–16 minutes6–8 hours
Yield55–91%72–78%
Solvent UseSolvent-freeMethanol/acetic acid
Energy ConsumptionLowHigh

Acid-Catalyzed Condensation

Ali et al. optimized the reaction using methanolic hydrochloric acid (HCl) as a catalyst. Equimolar amounts of 4-hydroxybenzohydrazide and 2-methoxybenzaldehyde are refluxed in methanol for 3 hours, achieving a 68% yield. Nuclear magnetic resonance (NMR) data (DMSO-d6) show a singlet at δ 11.77 ppm for the hydrazide NH and a doublet at δ 7.93 ppm for aromatic protons.

Reaction Optimization Studies

Microwave Power and Time

Varying microwave power (160–320 W) and irradiation time (2–8 minutes) significantly impact yields. At 160 W, extending irradiation from 2 to 8 minutes increases the yield from 42% to 55%. Higher power (320 W) reduces yield due to decomposition, underscoring the need for controlled conditions.

Solvent Effects

Solvent-free microwave synthesis minimizes environmental impact, whereas methanol in conventional methods introduces toxicity. Ethanol recrystallization improves purity (>98% by TLC) in both approaches.

Spectroscopic Characterization

FT-IR Analysis

  • N-H Stretch : 3,280 cm⁻¹ (hydrazide NH).

  • C=O Stretch : 1,650 cm⁻¹ (amide I band).

  • C=N Stretch : 1,610 cm⁻¹ (azomethine).

¹H-NMR Spectroscopy

Key signals in DMSO-d6:

  • δ 8.80 ppm (s, 1H, N=CH-Ar).

  • δ 7.93 ppm (d, 2H, J = 9.0 Hz, aromatic H).

  • δ 3.83 ppm (s, 3H, OCH₃).

X-ray Crystallography

Single-crystal X-ray diffraction reveals an orthorhombic system with space group Pbca. The structure is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, with a π-π stacking distance of 3.628 Å.

Eco-Chemical and Industrial Viability

Microwave irradiation reduces energy use by 80% compared to reflux methods. The absence of toxic solvents and shorter reaction times (8 minutes vs. hours) make it scalable for industrial applications. However, conventional methods remain relevant for small-scale synthesis due to lower equipment costs .

Chemical Reactions Analysis

Step 1: Formation of 4-Hydroxybenzohydrazide

Methylparaben reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under microwave irradiation (160–320 W, 2–8 minutes) to yield 4-hydroxybenzohydrazide with 91% efficiency .

Reaction Conditions :

ParameterValue
Temperature80–100°C
SolventEthanol
CatalystNone
Reaction Time8 minutes (microwave)

Step 2: Condensation with 2-Methoxybenzaldehyde

4-Hydroxybenzohydrazide undergoes acid-catalyzed condensation with 2-methoxybenzaldehyde in methanol, forming the target Schiff base. This step achieves 55–72% yield .

Reaction Mechanism :

  • Protonation : The aldehyde carbonyl oxygen is protonated.

  • Nucleophilic Attack : Hydrazide’s NH₂ group attacks the electrophilic carbonyl carbon.

  • Dehydration : Elimination of water forms the hydrazone bond (-NH-N=CH-) .

Optimized Conditions :

ParameterValue
CatalystTrace HCl or acetic acid
SolventMethanol
TemperatureReflux (~65°C)
Reaction Time2–4 hours

Reactivity of Functional Groups

The compound participates in reactions driven by its hydrazone linkage and aromatic substituents:

Hydrazone Group Reactivity

  • Hydrolysis : Under acidic conditions, the hydrazone bond cleaves to regenerate 4-hydroxybenzohydrazide and 2-methoxybenzaldehyde.

  • Coordination with Metals : Acts as a bidentate ligand, binding via the phenolic oxygen and hydrazone nitrogen. Example complexes with Cu(II) and Fe(III) show enhanced stability in polar aprotic solvents.

Phenolic and Methoxy Groups

  • Electrophilic Substitution : The para-hydroxy group directs electrophiles (e.g., nitration, halogenation) to the ortho and para positions .

  • Demethylation : Strong bases (e.g., BBr₃) can cleave the methoxy group to form a catechol derivative.

Biological Activity and Reaction Implications

The compound exhibits antibacterial properties attributed to its ability to disrupt microbial cell membranes via:

  • Hydrogen Bonding : Phenolic -OH interacts with membrane proteins .

  • Chelation : Metal ion sequestration inhibits bacterial metalloenzymes .

Antibacterial Efficacy :

Bacterial StrainMIC (ppm)Mechanism
Escherichia coli31.3Membrane disruption
Bacillus subtilis62.5Enzyme inhibition

Structural and Spectroscopic Insights

Single-crystal X-ray diffraction confirms an orthorhombic crystal system with intermolecular hydrogen bonds (N–H···O, O–H···O) stabilizing the lattice . Key spectral data:

  • FTIR : ν(N–H) at 3200 cm⁻¹, ν(C=O) at 1650 cm⁻¹ .

  • ¹H-NMR : Phenolic -OH at δ 10.2 ppm, hydrazone CH=N at δ 8.3 ppm .

Scientific Research Applications

Synthesis of 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide

The synthesis of this compound typically involves the condensation of 4-hydroxybenzohydrazide with 2-methoxybenzaldehyde. Various methods have been explored for this synthesis, including conventional heating and microwave-assisted techniques. The microwave method has shown advantages in terms of reaction time and yield, making it an eco-friendly alternative.

Key Synthesis Parameters:

  • Starting Materials: 4-hydroxybenzohydrazide, 2-methoxybenzaldehyde.
  • Methods: Microwave irradiation (160-320 Watts for 2-8 minutes) and conventional heating.
  • Yield: Typically ranges from 55% to 72% depending on the conditions used .

Biological Activities

  • Antimicrobial Properties:
    • Activity Against Bacteria: The compound exhibits significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) against E. coli has been reported as low as 31.3 ppm .
    • Mechanism: The antibacterial effects are attributed to the presence of phenolic and azomethine groups in its structure, which enhance its interaction with bacterial cell walls.
  • Antioxidant Activity:
    • Hydrazone derivatives, including this compound, have demonstrated antioxidant properties through various assays. These properties are essential for mitigating oxidative stress-related diseases.
  • Anticancer Potential:
    • Recent studies have highlighted the potential of hydrazone derivatives in cancer therapy. Complexes formed with metals like Cu(II) have shown enhanced cytotoxicity against cancer cell lines such as HEPG2 and MDA-MB-231. The mechanism often involves the induction of apoptosis through ROS generation and modulation of apoptotic pathways .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

In a comparative study involving various hydrazone derivatives, it was found that metal complexes of these compounds exhibited significantly higher anticancer activity than their free forms. For instance, Cu(II) complexes showed IC50 values in the low micromolar range against several cancer cell lines, indicating that modifications to the hydrazone structure can enhance therapeutic efficacy .

Data Tables

Property Value
Synthesis MethodMicrowave irradiation
Reaction Time2-8 minutes
Yield55%-72%
MIC against E. coli31.3 ppm
Antioxidant ActivityModerate (varies by assay)
IC50 against Cancer CellsLow micromolar range (specific values vary)

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomerism and Substituent Effects
  • 4-Hydroxy-N'-(3-methoxybenzylidene)benzohydrazide ():
    The positional shift of the methoxy group from the 2- to 3-position on the benzylidene ring alters hydrogen-bonding patterns. The 3-methoxy derivative exhibits disordered benzene ring packing (occupancy ratio 0.81:0.19), which may reduce crystallinity compared to E4HB .

  • 4-Methoxy-N'-(4-methoxybenzylidene)benzohydrazide ():
    Replacing the hydroxy group with methoxy on both aromatic rings eliminates intramolecular hydrogen bonding. This modification standardizes bond lengths and angles but may reduce bioactivity due to decreased polarity .

  • Nitroheterocyclic Analogs ():
    Derivatives like 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide (BSF series) incorporate a nitrofuran group, enhancing antiparasitic activity against Leishmania infantum (IC₅₀: 0.58–0.76 µM). The nitro group’s electron-withdrawing effect improves redox-mediated toxicity, absent in E4HB .

2.2 Benzimidazole Hybrids ():

Compounds such as 4-(6-chloro-1H-benzimidazol-2-yl)-N'-(2-methoxybenzylidene)benzohydrazide (5c) exhibit potent cytotoxicity (IC₅₀: ~0.06 µM) against lung adenocarcinoma, outperforming cisplatin.

2.3 Dimethoxy Derivatives ():

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate replaces the 2-methoxy group with a 3,5-dimethoxybenzoate.

Biological Activity

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, also known as E4HB, is a Schiff base compound synthesized through the condensation of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current knowledge on the biological activity of E4HB, supported by data tables and relevant case studies.

Synthesis and Characterization

E4HB is synthesized via an acid-catalyzed reaction in methanol, yielding a compound characterized by various spectroscopic techniques including FTIR, NMR, and X-ray crystallography. The crystal structure reveals a stable arrangement reinforced by hydrogen bonding interactions, contributing to its biological efficacy .

Antimicrobial Activity

E4HB has demonstrated significant antimicrobial properties against various pathogens. A study noted its effectiveness against Staphylococcus aureus and Streptococcus pyogenes , with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL for certain complexes derived from E4HB . The compound also exhibited antifungal activity against Aspergillus niger and A. clavatus .

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus62.5Bactericidal
Streptococcus pyogenes62.5Bactericidal
Aspergillus nigerNot specifiedAntifungal
A. clavatusNot specifiedAntifungal

Anticancer Activity

Research has indicated that E4HB exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, E4HB derivatives displayed significant activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines .

Cell Line IC50 (µM) Effect
HepG224.42Cytotoxic
MDA-MB-23172.67Cytotoxic
A549133.85Cytotoxic

Antioxidant Activity

The antioxidant potential of E4HB has also been evaluated, showing a capacity to scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study conducted on various hydrazone derivatives, including E4HB, showed that the compound was more effective than standard antibiotics against Gram-positive bacteria .
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of E4HB on multiple cancer cell lines revealed selective toxicity towards malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
  • Mechanistic Insights : Research into the mechanisms of action suggested that E4HB induces apoptosis in cancer cells through the modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Q & A

Q. What is the standard synthetic route for 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound is synthesized via a condensation reaction between 4-hydroxybenzhydrazide and 2-methoxybenzaldehyde under reflux in absolute ethanol (20 mL per 0.003 mol of reactants) for 5–6 hours. Key steps include:

  • Purification: Precipitation by adding distilled water, followed by filtration and recrystallization from ethanol .
  • Critical Conditions: Anhydrous ethanol prevents side reactions, while precise stoichiometry (1:1 molar ratio) ensures high yield.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal packing and confirms the hydrazone (C=N) linkage. Data deposited with CCDC (e.g., CCDC-1477846) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., phenolic -OH at δ ~10 ppm, methoxy at δ ~3.8 ppm) .
  • IR Spectroscopy: Bands at ~1600 cm1^{-1} (C=N) and ~3200 cm1^{-1} (N-H) confirm hydrazone formation .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Insulin-Mimetic Activity: In vitro assays using rat adipocytes or hepatocytes to assess glucose uptake enhancement, often in oxidovanadium(V) complexes .

Advanced Research Questions

Q. How do solvation effects and solvent polarity influence the compound’s spectroscopic properties and reactivity?

Methodological Answer:

  • Solvatochromism: UV-Vis shifts in polar solvents (e.g., DMSO vs. ethanol) indicate charge-transfer transitions. Use time-dependent DFT (TD-DFT) to model solvent interactions .
  • Reactivity: Protic solvents stabilize intermediates via hydrogen bonding, affecting condensation kinetics. Monitor using HPLC or in situ IR .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (e.g., HepG2 vs. 3T3-L1), incubation time, and compound solubility (use DMSO stock ≤0.1% v/v) .
  • Structural Analogues: Compare bioactivity of derivatives (e.g., halogen-substituted variants) to identify pharmacophores .
  • Meta-Analysis: Cross-reference data with databases like ChEMBL or PubChem BioAssay to validate trends .

Q. How can computational methods predict the bioactivity of derivatives?

Methodological Answer:

  • Molecular Docking: Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with IC50_{50} correlations .
  • QSAR Models: Train on datasets with substituent descriptors (Hammett σ, logP) to predict antimicrobial IC50_{50} or antioxidant capacity .

Q. What challenges arise in crystallographic studies of hydrazone derivatives, and how are they addressed?

Methodological Answer:

  • Polymorphism: Screen crystallization solvents (e.g., methanol/water vs. DMF) to isolate stable polymorphs .
  • Disorder Management: Refine structures using SHELXL with restraints for flexible moieties (e.g., methoxy groups) .

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